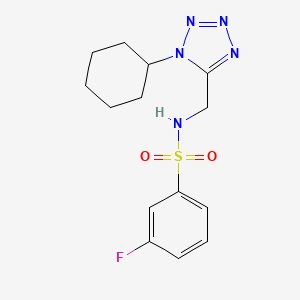

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide

Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide is a compound that features a tetrazole ring, a cyclohexyl group, and a fluorobenzenesulfonamide moiety

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN5O2S/c15-11-5-4-8-13(9-11)23(21,22)16-10-14-17-18-19-20(14)12-6-2-1-3-7-12/h4-5,8-9,12,16H,1-3,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAHRFHDAMSEDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide typically involves multicomponent reactions. One common method is the Ugi-azide four-component reaction, which involves the condensation of an aldehyde, an amine, an isocyanide, and sodium azide in methanol at room temperature . This method is advantageous due to its efficiency, high yields, and the ability to form complex structures in a single step.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amines.

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its bioisosterism with carboxylic acids and amides.

Pharmacology: The compound is studied for its potential as an anti-inflammatory, antiviral, and antibiotic agent.

Materials Science: It is explored for its use in the development of high-energy materials and propellants due to the tetrazole ring’s high nitrogen content.

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]-3,3-dimethylbutanamide

- N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]-N-methylcyclohexanamine

Uniqueness

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzenesulfonamide moiety, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its pharmacological significance. The structural formula can be represented as follows:

This structure contributes to its interaction with biological targets, enhancing its activity against various diseases.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes related to cancer proliferation and other pathological conditions.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) against different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 4.07 ± 0.21 | |

| J-774A.1 (Macrophage) | 5.41 ± 0.13 | |

| A549 (Lung Cancer) | 10.5 ± 0.5 |

These results indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer cells, suggesting potential for further development as an anticancer agent.

In Vivo Studies

In vivo studies have been performed using animal models to assess the therapeutic effects of this compound. For instance, in a study involving golden Syrian hamsters, the compound demonstrated promising results in reducing parasitic burden when administered at a dosage of 50 mg/kg via intraperitoneal injection.

The following table outlines the inhibition percentages observed in vivo:

| Compound | Dosage (mg/kg) | Inhibition (%) | Route of Administration |

|---|---|---|---|

| N-(Cyclohexyl-Tetrazole) | 50 | 75.04 ± 7.28 | Intraperitoneal |

| N-(Cyclohexyl-Tetrazole) | 100 | 50.85 ± 8.67 | Oral |

These findings suggest that the compound not only has cytotoxic properties but also shows efficacy in a living organism, reinforcing its potential as a therapeutic agent.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of similar tetrazole derivatives in treating various conditions:

- Antileishmanial Activity : Research indicated that tetrazole hybrids exhibit significant activity against Leishmania parasites, with some derivatives showing IC50 values lower than standard treatments like miltefosine .

- Cytotoxicity Against Cancer Cells : A study focused on synthesizing tetrazole derivatives showed promising cytotoxic effects against multiple cancer cell lines, indicating a broad spectrum of activity .

- Pharmacokinetics : The pharmacokinetic profile demonstrated a large volume of distribution and prolonged mean residence time, which are favorable characteristics for drug development .

Q & A

Q. What are the key synthetic routes and characterization methods for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide?

The synthesis typically involves multi-step reactions, including cyclization of tetrazole derivatives and sulfonamide coupling. For example, the UT-4CR (Ugi-type four-component reaction) method employs amines, aldehydes, TMSN3, and isocyanides in methanol, followed by purification via silica gel column chromatography (petroleum ether/ethyl acetate eluent) . Intermediate characterization relies on 1H/13C NMR for functional group verification and mass spectrometry for molecular weight confirmation. X-ray crystallography (using SHELX programs) resolves structural ambiguities .

Q. How is the structure of this compound validated spectroscopically?

Critical techniques include:

- NMR spectroscopy : Identifies proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, cyclohexyl CH2 groups at δ 1.2–2.1 ppm).

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ peak matching C15H19FN6O2S).

- X-ray diffraction : Resolves bond lengths/angles and confirms stereochemistry .

Q. What biological activities are associated with fluorobenzenesulfonamide derivatives?

These compounds exhibit enzyme inhibition (e.g., tyrosine phosphatase 1B inhibition with Gold Scores >69 ) and antimicrobial activity (tested via MIC assays against Gram-positive bacteria and fungi) . The sulfonamide group enhances binding to active sites through hydrogen bonding and hydrophobic interactions .

Q. How does the cyclohexyl-tetrazole moiety influence physicochemical properties?

The tetrazole ring increases metabolic stability and hydrogen-bonding capacity, while the cyclohexyl group enhances lipophilicity (logP ~2.5–3.5), improving membrane permeability. Solubility in polar solvents (e.g., DMSO) is moderate (~10 mg/mL) .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact with skin. Store at –20°C in airtight containers. Waste disposal follows GBZ 2.1-2007 guidelines for sulfonamide derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysts : Use Pd/C or CuI for Suzuki-Miyaura couplings to attach fluorophenyl groups.

- Temperature control : Maintain 0–5°C during sensitive steps (e.g., diazotization) to minimize byproducts .

Q. What strategies resolve crystallographic data discrepancies in structure determination?

- SHELXL refinement : Adjust occupancy ratios for disordered atoms (e.g., cyclohexyl conformers).

- Twinned data correction : Use HKL-3000 or CrysAlisPro to refine overlapping reflections.

- Cross-validate with DFT-calculated bond lengths (RMSD <0.02 Å) .

Q. What in silico methods predict bioactivity, and how are they validated?

- Molecular docking (AutoDock Vina) : Simulate binding to targets (e.g., PDB 2VEY) with scoring functions (e.g., Gold Score >60 indicates strong affinity) .

- MD simulations (GROMACS) : Assess binding stability over 100 ns (RMSF <2 Å for ligand-protein complexes).

- Validate via enzyme inhibition assays (IC50 <10 µM confirms computational predictions) .

Q. How are SAR studies designed to identify critical functional groups?

- Substituent variation : Synthesize analogs with modified fluorophenyl or tetrazole groups.

- Bioactivity testing : Compare IC50 values against wild-type and mutant enzymes (e.g., Tyr157Ala mutation reduces binding affinity by 50%) .

- QSAR modeling : Use Gaussian or MOE to correlate electronic parameters (e.g., Hammett σ) with activity .

Q. Which analytical methods assess stability under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.